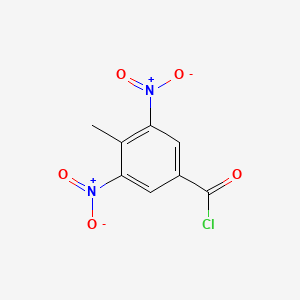

4-Methyl-3,5-dinitrobenzoyl chloride

Overview

Description

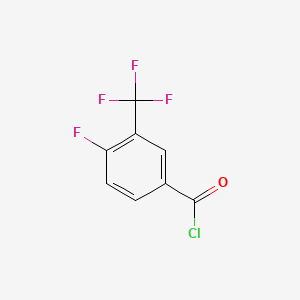

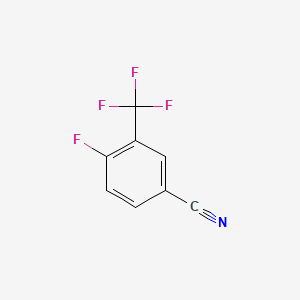

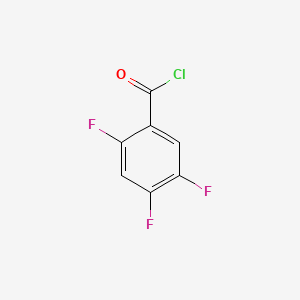

4-Methyl-3,5-dinitrobenzoyl chloride is a derivative of benzoyl chloride . It is synthesized from 4-methyl-3-nitrobenzoic acid . It is also the acyl chloride of 3,5-dinitrobenzoic acid .

Synthesis Analysis

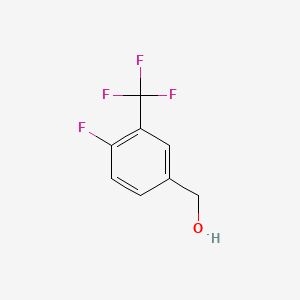

The synthesis of 3,5-dinitrobenzoyl chloride is prepared by the reaction of 3,5-dinitrobenzoic acid with phosphorus pentachloride . It can also be prepared by reaction with phosphorus trichloride, or thionyl chloride . A novel method for synthesizing 3,5-dinitrobenzyl chloride involves adding 25g of 3,5-dinitrobenzyl alcohol and 15m of L N, N-dimethylformamide into 50m of L dichloroethane, introducing phosgene at normal temperature, controlling the internal temperature to be not more than 30 ℃ .Molecular Structure Analysis

The molecular structure of 3,5-Dinitrobenzoyl chloride is represented by the formula C7H3ClN2O5 . The InChI key for the compound is NNOHXABAQAGKRZ-UHFFFAOYSA-N .Chemical Reactions Analysis

Aldehydes and ketones react with 3,5-dinitrobenzoyl chloride to form yellow, orange, or reddish-orange precipitates . Alcohols react with 3,5-dinitrobenzoyl chloride to produce solid 3,5-DNB esters .Physical And Chemical Properties Analysis

3,5-Dinitrobenzoyl chloride is an organic compound with a melting point of 68–69 °C . It has a molar mass of 230.56 g·mol −1 . It is the acyl chloride of 3,5-dinitrobenzoic acid .Scientific Research Applications

1. Applications in Organic Photovoltaics

4-Methyl-3,5-dinitrobenzoyl chloride has been linked to graphene oxide (GO) nanosheets for use in organic bulk heterojunction photovoltaic devices. The modified graphene oxide, known as GO-ethylene-dinitro-benzoyl (GO-EDNB), showed significant improvement in power conversion efficiency compared to unmodified devices, highlighting its potential in solar energy applications (Stylianakis et al., 2012).

2. Biomedical Applications

A novel xylan ester, xylan 3,5-dinitrobenzoate, prepared through the acylation of xylan with 3,5-dinitrobenzoyl chloride, has shown promising results as a creatinine adsorbent. This application is particularly relevant for the treatment of chronic renal failure, offering a new approach for oral adsorbents (Kong et al., 2015).

3. Material Science and Polymer Chemistry

In material science, 3,5-dinitrobenzoyl chloride has been used to synthesize novel aromatic polyimides with imidazole moieties. These polymers exhibit high solubility in organic solvents, good thermal stability, and interesting optical properties, making them suitable for advanced technological applications (Rafiee & Rasekh, 2017).

4. Analytical Chemistry

In the field of analytical chemistry, 3,5-dinitrobenzoyl chloride has been used for the pre-column derivatization of biogenic amines in fermented foods, enhancing the detection capabilities in high-performance liquid chromatography (Kirschbaum et al., 2000).

5. Chiral Separation Techniques

3,5-Dinitrobenzoyl chloride has been employed in the preparation of chiral stationary phases for high-performance liquid chromatography (HPLC), aiding in the chiral separation of various compounds. This application is crucial for the pharmaceutical industry and enantioselective synthesis (Yu et al.,2016)

Safety And Hazards

3,5-Dinitrobenzoyl chloride is considered hazardous. It causes severe skin burns and eye damage. It is also suspected of causing genetic defects . Contact with water liberates toxic gas . It is recommended to use personal protective equipment as required and do not breathe dust/fume/gas/mist/vapors/spray .

Future Directions

Methyl-3,5-dinitrobenzoate and 3,5-dinitrobenzoyl chloride have been used in the analysis of creatinine added to serum . The analytical recovery of creatinine added to serum is improved by an “acid-supernate” modification, which is also much less susceptible to a combination of known interfering agents than is the picrate procedure . This suggests potential future applications in the field of clinical chemistry .

properties

IUPAC Name |

4-methyl-3,5-dinitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O5/c1-4-6(10(13)14)2-5(8(9)12)3-7(4)11(15)16/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJRUUJJIOXOQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288571 | |

| Record name | 4-methyl-3,5-dinitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3,5-dinitrobenzoyl chloride | |

CAS RN |

6633-28-9 | |

| Record name | NSC56673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-3,5-dinitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.